N-cyclohexyl-2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-CYCLOHEXYL-2-({6-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with a unique structure that includes a benzothiazole ring, an iodophenyl group, and a cyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-({6-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde. The iodophenyl group is introduced via an electrophilic substitution reaction, and the final step involves the formation of the amide bond with cyclohexylamine under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-({6-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution of the iodophenyl group could introduce various functional groups depending on the nucleophile used.
Scientific Research Applications
N-CYCLOHEXYL-2-({6-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique structure and potential biological activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-({6-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The iodophenyl group may enhance the compound’s binding affinity to its targets, while the cyclohexyl moiety can influence its overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-benzothiazol-amine: This compound shares the benzothiazole and cyclohexyl moieties but lacks the iodophenyl group.
N-cyclohexyl-2-[(2,4,6-trichlorophenyl)amino]acetamide: This compound has a similar structure but with a trichlorophenyl group instead of an iodophenyl group.
Uniqueness
N-CYCLOHEXYL-2-({6-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to the presence of the iodophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C22H22IN3OS2 |
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Molecular Weight |
535.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[6-[(4-iodophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H22IN3OS2/c23-16-8-6-15(7-9-16)13-24-18-10-11-19-20(12-18)29-22(26-19)28-14-21(27)25-17-4-2-1-3-5-17/h6-13,17H,1-5,14H2,(H,25,27) |
InChI Key |
JXCNCVZNXJNNRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)I |
Origin of Product |
United States |
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